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Compound of Interest

Compound Name: 2-Hydrazinyl-adenosine

Cat. No.: B12393694

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of 2-hydrazinyl-adenosine derivatives, primarily focusing on their potent and selective

agonist activity at the A2A adenosine receptor (A2AAR). This document details the synthesis,

biological evaluation, and signaling pathways associated with this class of compounds,

presenting quantitative data in structured tables, outlining detailed experimental protocols, and

visualizing key processes.

Core Structure-Activity Relationship Insights
The substitution at the 2-position of the adenosine scaffold with a hydrazinyl moiety has proven

to be a fruitful strategy in the development of high-affinity and selective A2AAR agonists. The

general structure consists of the adenosine core, a hydrazinyl linker at the 2-position, and a

variable substituent (R) attached to the terminal nitrogen of the hydrazine group.

Key SAR findings from various studies indicate that:

Nature of the 'R' Group: The nature of the substituent attached to the hydrazinyl linker plays

a critical role in determining the affinity and selectivity for the A2AAR.
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Aromatic and Heteroaromatic Moieties: Introduction of mono- and disubstituted phenyl

moieties, as well as other aromatic and heteroaromatic rings, can lead to compounds with

low nanomolar affinity for the A2AAR.[1][2] For instance, derivatives with phenyl,

nitrophenyl, and furyl groups have demonstrated high potency.

Bis-sugar Nucleosides: The introduction of a second sugar moiety at the 2-position of

adenosine has been explored, with some derivatives showing high A2AAR affinity and

selectivity.[1] The D-galactose derivative, for example, exhibited a Ki value of 329 nM at

the A2AAR.[1]

Linker Modification: Modifications of the 2-position linker have also been investigated to

optimize receptor interaction.[1]

Selectivity: Many 2-hydrazinyl-adenosine derivatives exhibit marked selectivity for the

A2AAR over other adenosine receptor subtypes (A1, A2B, and A3).[1][2] This selectivity is

crucial for minimizing off-target effects and developing targeted therapeutics.

Functional Activity: Functional assays have confirmed that these high-affinity ligands act as

agonists at the A2AAR, stimulating downstream signaling pathways.[1][2]

Quantitative Data Summary
The following tables summarize the binding affinities (Ki values) of representative 2-
hydrazinyl-adenosine derivatives for the rat and human A2A adenosine receptors, as well as

for other adenosine receptor subtypes to illustrate selectivity.

Table 1: Binding Affinities (Ki, nM) of 2-Hydrazinyl-adenosine Derivatives at Rat Adenosine

Receptors[1]
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Compound R Group rA1 rA2A rA2B rA3

3
(Cyclic

structure)
>10000 16.1 >10000 >10000

10 4-Nitrophenyl >10000 24.4 >10000 >10000

11
2,4-

Dinitrophenyl
>10000 12.0 >10000 >10000

13
4-

Chlorophenyl
>10000 12.0 >10000 >10000

16 D-Galactose >10000 329 >10000 >10000

Table 2: Binding Affinities (Ki, nM) of 2-Hydrazinyl-adenosine Derivatives at Human

Adenosine Receptors[2]

Compound R Group hA1 hA2A hA2B hA3

23
(Specific

fragment)
>10000 1.8 >10000 >10000

24
(Specific

fragment)
>10000 6.4 >10000 >10000

30
(Specific

fragment)
>10000 20 >10000 >10000

31
(Specific

fragment)
>10000 67 >10000 >10000

42
(Specific

fragment)
>10000 6.3 >10000 >10000

35
(Specific

fragment)
4.5 >10000 >10000 >10000

Experimental Protocols
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General Synthesis of 2-Hydrazinyl-adenosine
Derivatives
The synthesis of 2-hydrazinyl-adenosine derivatives typically starts from a readily available

precursor like 2-chloroadenosine. The following is a general procedure:

Hydrazinolysis: 2-Chloroadenosine is reacted with hydrazine hydrate in a suitable solvent

(e.g., ethanol or water) under reflux conditions. The reaction progress is monitored by thin-

layer chromatography (TLC).

Purification: Upon completion, the reaction mixture is cooled, and the product, 2-hydrazinyl-
adenosine, is often precipitated by the addition of water. The crude product is then collected

by filtration and can be further purified by recrystallization.

Condensation: To introduce the 'R' group, the 2-hydrazinyl-adenosine is reacted with a

corresponding aldehyde or ketone in a suitable solvent (e.g., methanol or ethanol) under

reflux. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

Final Purification: The resulting hydrazone derivative is then purified using standard

techniques such as column chromatography or recrystallization to yield the final product.

Note: The specific reaction conditions, including solvents, temperatures, and reaction times,

may vary depending on the specific aldehyde or ketone used.

Radioligand Binding Assays
Radioligand binding studies are performed to determine the affinity of the synthesized

compounds for the different adenosine receptor subtypes.

Membrane Preparation: Membranes from cells stably expressing the desired human or rat

adenosine receptor subtype (e.g., CHO or HEK293 cells) are prepared. This involves cell

lysis, homogenization, and centrifugation to isolate the membrane fraction.

Assay Buffer: A suitable assay buffer is prepared, typically containing a buffer salt (e.g., Tris-

HCl), MgCl₂, and adenosine deaminase (to remove endogenous adenosine).
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Incubation: In assay tubes, the cell membranes are incubated with a specific radioligand

(e.g., [³H]CGS 21680 for A2AAR) and varying concentrations of the test compound. Non-

specific binding is determined in the presence of a high concentration of a known unlabeled

ligand.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand. The filters are then washed with ice-cold buffer.

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid

scintillation counter.

Data Analysis: The Ki values are calculated from the IC₅₀ values (the concentration of the

test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-

Prusoff equation.

cAMP Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of the compounds

at the A2AAR.

Cell Culture: Cells stably expressing the A2AAR (e.g., HEK293 cells) are cultured in

appropriate media.

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

Compound Treatment: The cell culture medium is replaced with a buffer containing a

phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the

test compound.

Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP

concentration is determined using a commercially available cAMP assay kit (e.g., HTRF,

ELISA, or AlphaScreen).

Data Analysis: The concentration-response curves are plotted, and EC₅₀ values (the

concentration of the agonist that produces 50% of the maximal response) are calculated to
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determine the potency of the compounds.

Visualizations
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist, such as a 2-hydrazinyl-adenosine
derivative, initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

Cell Membrane

Cytoplasm

2-Hydrazinyl-adenosine
Agonist A2AAR

Binds Gs Protein
(α, β, γ)

Activates Adenylyl
Cyclase

Stimulates

ATP cAMP
AC

Protein Kinase A
(PKA)

Activates
CREB

Phosphorylates Physiological
Response

(e.g., Vasodilation)

Leads to

Click to download full resolution via product page

Caption: A2AAR signaling cascade initiated by agonist binding.

Experimental Workflow for SAR Studies
The following diagram illustrates the typical workflow for conducting structure-activity

relationship studies of novel A2AAR agonists.
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Caption: Workflow for SAR studies of A2AAR agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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